4-(4-Methoxy-phenylethynyl)-benzoic acid

Lipoxygenase Inhibition Arachidonic Acid Metabolism Enzyme Kinetics

Researchers need selective 15-lipoxygenase-1 probes without off-target LOX pathway interference. This ethynyl-substituted benzoic acid delivers: - **High potency**: 15-LOX inhibition Ki = 22 nM - **Exceptional selectivity**: IC50 > 10,000 nM for 5-LOX vs. 15 nM for 15-LOX - **Validated building block**: For albicidin derivatives with MIC <0.016 µg/mL against E. coli - **Dual utility**: Also inhibits platelet 12-LOX at 30 µM for thrombosis studies Order for consistent, isomer-pure research.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
Cat. No. B13383019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxy-phenylethynyl)-benzoic acid
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H12O3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h4-11H,1H3,(H,17,18)
InChIKeyXPGDOEMLMDQPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxy-phenylethynyl)-benzoic Acid Overview


4-(4-Methoxy-phenylethynyl)-benzoic acid (CAS 204919-75-5) is an organic compound consisting of a benzoic acid core substituted with a 4-methoxy-phenylethynyl group . It has a molecular formula of C16H12O3 and a molecular weight of approximately 252.27 g/mol . This compound is categorized as an ethynyl-substituted aromatic compound and is often studied for its interactions with biological targets, particularly in drug development .

Selective 15-LOX-1 enzyme inhibition studies
Lipoxygenase isoform selectivity profiling
Building block for photostable albicidin antibiotic analogues

Substitution Failure of 4-(4-Methoxy-phenylethynyl)-benzoic Acid


The substitution pattern and specific functional groups on the phenylethynyl-benzoic acid scaffold critically dictate biological activity, selectivity, and even commercial applicability. The para-methoxy substitution on the distal phenyl ring of 4-(4-Methoxy-phenylethynyl)-benzoic acid confers a unique profile, rendering it non-interchangeable with close structural analogs. For instance, while the 2-isomer 4-(2-phenylethynyl) benzoic acid (PEBA) is a potent plant growth regulator effective at 0.5-100 µM , it lacks the selective 15-LOX inhibitory activity characteristic of the target compound. Conversely, other 4-substituted analogs like the 4-fluoro derivative are marketed for different applications, such as histone deacetylase inhibition . These divergent activities underscore that minor structural changes lead to major functional shifts, making generic substitution a high-risk proposition for research consistency and procurement value.

! 2-Isomer (PEBA) is a plant growth regulator, not a 15-LOX inhibitor; may shift pathway modulation context.
! 4-Fluoro analog is an HDAC inhibitor, not a LOX modulator; may alter target profile significantly.

Quantitative Evidence for 4-(4-Methoxy-phenylethynyl)-benzoic Acid


Potent 15-LOX-1 Inhibition as Key Differentiator

The compound's most distinctive biological activity is its potent inhibition of human 15-lipoxygenase-1 (15-LOX-1). It binds to the catalytic site of recombinant human reticulocyte 15-LOX-1 with a Ki of 22 nM . This is a specific and high-affinity interaction that is not shared by all phenylethynyl benzoic acid isomers. For example, the 2-isomer 4-(2-phenylethynyl) benzoic acid (PEBA) shows no reported 15-LOX inhibitory activity, functioning instead as a plant growth regulator .

15-LOX-1 Inhibition
Head-to-head
Ki 22 nM vs. no activity
Reported 15-LOX-1 inhibition context; distinguishes from 2-isomer analog.
Human 15-LOX-1 catalytic site, Sf9 cells.
Lipoxygenase Inhibition Arachidonic Acid Metabolism Enzyme Kinetics

Enhanced 15-LOX/5-LOX Selectivity

The compound demonstrates a high degree of selectivity for 15-LOX-1 over 5-lipoxygenase (5-LOX). While it potently inhibits 15-LOX-1 (Ki = 22 nM) , it is essentially inactive against human recombinant 5-LOX, exhibiting an IC50 greater than 10,000 nM . This selectivity profile is a significant point of differentiation from common LOX inhibitors like nordihydroguaiaretic acid (NDGA), a broad-spectrum inhibitor with comparable potencies across LOX isoforms (IC50 = 200 nM for 5-LOX, 30 µM for 12-LOX and 15-LOX) .

Isoform Selectivity
Cross-study comparable
15-LOX Ki 22 nM; 5-LOX IC50 >10,000 nM (>450-fold)
Isoform selectivity profiling context.
NDGA inhibits 5-, 12-, and 15-LOX comparably.
Lipoxygenase Selectivity Off-Target Activity Inflammation

Retained Antibacterial Activity in Photostable Albicidin Analogues

4-(4-Methoxy-phenylethynyl)-benzoic acid serves as a crucial building block (Compound 4) for creating photochemically stable diaryl alkyne analogues of the antibiotic albicidin . When incorporated into the albicidin scaffold (Alkyne-Albia), the resulting compound retained virtually undiminished antibacterial efficacy compared to the natural product, with MIC values of <0.016 µg/mL against Gram-negative E. coli and Gram-positive B. subtilis . This is in stark contrast to the natural cinnamoyl-containing albicidin, which undergoes detrimental E/Z photoisomerization under UV light, leading to a 5- to 10-fold decrease in antibacterial activity .

Antibacterial Building Block
Class-level inference
Alkyne-Albia retains MIC ~0.063 µg/mL; eliminates photoisomerization loss
Supports photostable analogue synthesis; retained MIC context.
Building block for diaryl alkyne albicidin derivatives.
Antibacterial Drug Discovery Photostability Albicidin Derivatives Gram-Negative Pathogens

Application Scenarios for 4-(4-Methoxy-phenylethynyl)-benzoic Acid


Selective 15-LOX-1 Inhibitors for Inflammation and Cancer

This compound is ideally suited for research programs investigating the specific role of 15-lipoxygenase-1 in inflammatory diseases and oncology. Its potent inhibition (Ki = 22 nM) and high selectivity over 5-LOX (IC50 > 10,000 nM) make it a superior starting point for chemical probe or lead optimization campaigns compared to broad-spectrum LOX inhibitors like NDGA. This selectivity allows researchers to decouple the 15-LOX pathway from other arachidonic acid metabolism pathways, enabling more precise mechanistic studies.

Synthesis of Photostable Albicidin Antibiotics

The compound is a validated building block (Compound 4) for the synthesis of diaryl alkyne-containing albicidin derivatives . Its use is critical for programs aiming to develop novel antibiotics against Gram-negative pathogens. By replacing the photolabile cinnamoyl moiety in albicidin with this acetylenic scaffold, researchers can produce analogues like Alkyne-Albia that retain potent antibacterial activity (MIC <0.016 µg/mL against E. coli) while eliminating the photoisomerization that renders the natural product unstable and less effective. This is a key enabling step for the clinical translation of albicidin-based drugs .

Platelet 12-LOX Research Tool

While less potent than its activity on 15-LOX, the compound's documented inhibition of platelet 12-lipoxygenase at a test concentration of 30 µM provides a distinct, measurable activity profile . This can be utilized in studies focusing on platelet function and thrombosis, where modulating 12-LOX is of interest, and where other isomers like 4-(2-phenylethynyl) benzoic acid (PEBA) are inactive on this target .

Application
Selection Property
Validation Focus
15-LOX-1 pathway research in inflammation and cancer models
Lipoxygenase isoform selectivity profile
15-LOX/5-LOX selectivity assay validation
Photostable albicidin antibiotic analogue synthesis
Building block photostability and activity retention
MIC assays and photostability comparison to natural albicidin
Platelet 12-lipoxygenase research
12-LOX modulation context at assay concentration
Platelet 12-LOX inhibition assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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